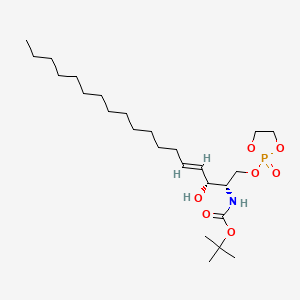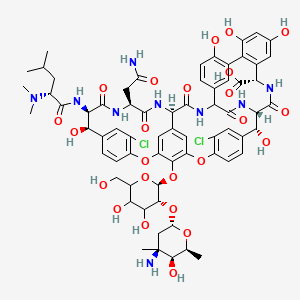
Eluxadoline-d3 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eluxadoline-d3 Dihydrochloride is a deuterated form of Eluxadoline, a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist. It is primarily used in the treatment of irritable bowel syndrome with diarrhea (IBS-D). The deuterated form, Eluxadoline-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Eluxadoline-d3 Dihydrochloride involves multiple steps, including the incorporation of deuterium atoms into the molecular structureThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) is common to separate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Eluxadoline-d3 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Aplicaciones Científicas De Investigación
Eluxadoline-d3 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used to study the metabolic pathways and stability of Eluxadoline.
Biology: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Eluxadoline.
Medicine: Used in clinical trials to evaluate the efficacy and safety of Eluxadoline in treating IBS-D.
Industry: Used in the development of new formulations and drug delivery systems.
Mecanismo De Acción
Eluxadoline-d3 Dihydrochloride exerts its effects by interacting with opioid receptors in the gastrointestinal tract. It acts as an agonist at mu-opioid and kappa-opioid receptors, reducing intestinal motility and alleviating pain. It also acts as an antagonist at delta-opioid receptors, which helps to normalize gastrointestinal transit and reduce symptoms of diarrhea .
Comparación Con Compuestos Similares
Loperamide: Another mu-opioid receptor agonist used to treat diarrhea.
Diphenoxylate: A synthetic opioid used to treat diarrhea.
Alvimopan: A peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery.
Uniqueness: Eluxadoline-d3 Dihydrochloride is unique due to its dual agonist and antagonist activity at different opioid receptors, providing a balanced approach to treating IBS-D. Its deuterated form allows for more precise pharmacokinetic studies, making it valuable in research settings .
Propiedades
Fórmula molecular |
C32H37Cl2N5O5 |
|---|---|
Peso molecular |
645.6 g/mol |
Nombre IUPAC |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-(trideuteriomethoxy)benzoic acid;dihydrochloride |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1/i4D3;; |
Clave InChI |
YFUUQKJOCLQHMZ-UDEVVIIGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CN([C@@H](C)C2=NC=C(N2)C3=CC=CC=C3)C(=O)[C@H](CC4=C(C=C(C=C4C)C(=O)N)C)N)C(=O)O.Cl.Cl |
SMILES canónico |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


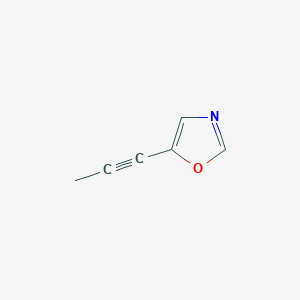

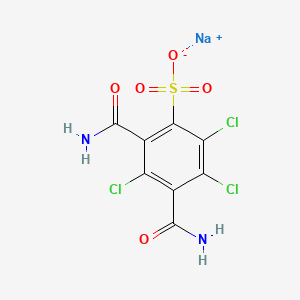

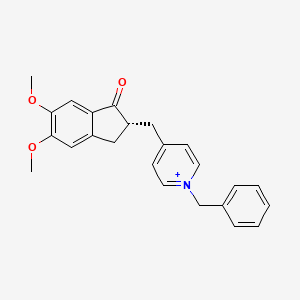
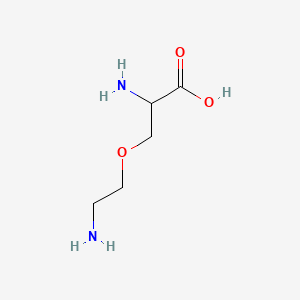
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
